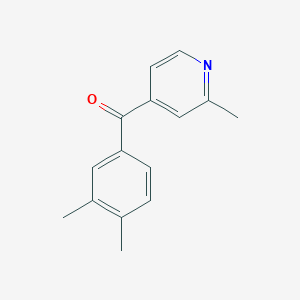

4-(3,4-Dimethylbenzoyl)-2-methylpyridine

Descripción general

Descripción

4-(3,4-Dimethylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoyl derivatives It features a benzoyl group attached to a pyridine ring, with additional methyl groups enhancing its chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4-Dimethylbenzoyl chloride+2-methylpyridineBasethis compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dimethylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃/H₂SO₄).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzoyl derivatives.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

Chemical Research Applications

-

Building Block in Organic Synthesis :

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives with specific properties. -

Reactivity and Transformation :

4-(3,4-Dimethylbenzoyl)-2-methylpyridine can participate in oxidation, reduction, and substitution reactions. For instance:- Oxidation : The methyl groups can be oxidized to form carboxylic acids.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Substitution : The pyridine ring can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups.

Biological Applications

-

Potential Antimicrobial Activity :

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. Investigations into its interaction with bacterial membranes or enzymes could provide insights into its efficacy as an antimicrobial agent. -

Anticancer Properties :

Research into pyridine derivatives has shown promise in anticancer applications. The unique structure of this compound may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis.

Industrial Applications

-

Material Science :

This compound is being explored for its use in developing new materials with specific chemical properties. Its ability to form complexes with metal ions may lead to innovative applications in catalysis or as sensors. -

Chemical Processes :

In industrial settings, this compound could be utilized in the formulation of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

- A study demonstrated that derivatives of pyridine compounds can act as enzyme inhibitors, which may extend to this compound given its structural similarities .

- Another research highlighted the potential for such compounds to bind selectively to specific biological targets, suggesting avenues for drug development.

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3,4-Dimethylbenzoyl)morpholine

- 3,4-Dimethylbenzoyl chloride

- 2-(3-(3,4-Dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

4-(3,4-Dimethylbenzoyl)-2-methylpyridine is unique due to the presence of both a benzoyl group and a pyridine ring, which confer distinct chemical and biological properties

Actividad Biológica

4-(3,4-Dimethylbenzoyl)-2-methylpyridine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 3,4-dimethylbenzoyl group. The presence of both the aromatic benzoyl moiety and the nitrogen-containing pyridine ring contributes to its unique chemical properties, enhancing its potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzoyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions modulate the activity of enzymes or receptors, leading to various biological effects such as:

- Antimicrobial Activity : Exhibiting potential against various pathogens.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer assays. For instance:

- Cell Line Studies : In vitro assays against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have indicated significant cytotoxic effects.

- Mechanistic Insights : The compound may induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study published in 2020, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells. Mechanistic studies revealed that this compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release.

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Investigating how variations in structure affect biological activity.

- Combination Therapies : Exploring synergistic effects when used with other known anticancer agents.

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-5-13(8-11(10)2)15(17)14-6-7-16-12(3)9-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKBFUBOGNIFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.